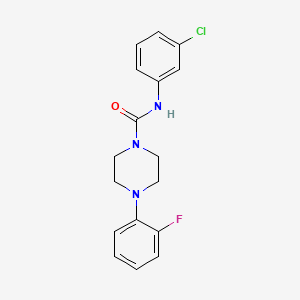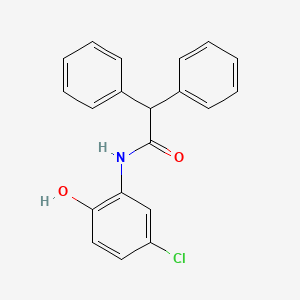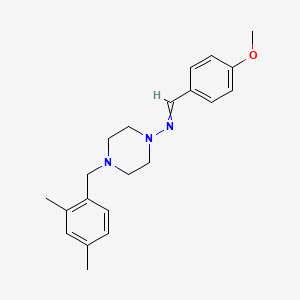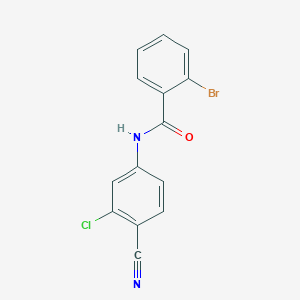
N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This mechanism of action makes CPP-115 a potential treatment for various neurological and psychiatric disorders.
作用机制
N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide inhibits GABA aminotransferase, leading to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By increasing GABAergic neurotransmission, N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide can reduce neuronal excitability and modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate.
Biochemical and physiological effects:
N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This can result in reduced neuronal excitability and modulation of various neurotransmitter systems. Additionally, N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
One of the main advantages of N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide is its potent and selective inhibition of GABA aminotransferase. This makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide is its poor solubility in water, which can make it difficult to administer in animal studies.
未来方向
There are several potential future directions for research on N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide. One area of interest is its potential as a treatment for addiction. Preclinical studies have shown that N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide can reduce drug-seeking behavior in animal models of addiction. Additionally, there is potential for N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide to be used in combination with other drugs to enhance their therapeutic effects. Finally, further research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide and its potential therapeutic applications in various neurological and psychiatric disorders.
合成方法
N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide can be synthesized using a multi-step process involving the reaction of 3-chlorobenzoyl chloride with 2-fluoroaniline to form 3-chloro-N-(2-fluorophenyl)benzamide. This intermediate is then reacted with piperazine to form N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide.
科学研究应用
N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has shown promising results in reducing seizures and drug-seeking behavior in animal models. Additionally, N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to have anxiolytic and antidepressant effects in animal models.
属性
IUPAC Name |
N-(3-chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O/c18-13-4-3-5-14(12-13)20-17(23)22-10-8-21(9-11-22)16-7-2-1-6-15(16)19/h1-7,12H,8-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOKDCJXGIMJDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7020785 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5877190.png)
![N-({[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5877197.png)
![methyl 2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5877213.png)
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)glycinamide](/img/structure/B5877220.png)
![isopropyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5877225.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5877230.png)


![N-(2-methoxy-5-{[methyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5877247.png)
![N-(2-phenylethyl)-2-[(3-phenylprop-2-en-1-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5877255.png)
